molecular formula C22H20N4O2 B11275008 N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide

Cat. No.: B11275008
M. Wt: 372.4 g/mol
InChI Key: PDVKUPIAWGEHPJ-UHFFFAOYSA-N
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Description

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide is a complex organic compound featuring an imidazo[1,2-a]pyrimidine core. This structure is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound’s unique arrangement of functional groups allows it to participate in diverse chemical reactions, making it a valuable subject of study.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-phenoxypropanamide

InChI

InChI=1S/C22H20N4O2/c1-15-12-13-26-14-20(25-22(26)23-15)17-8-10-18(11-9-17)24-21(27)16(2)28-19-6-4-3-5-7-19/h3-14,16H,1-2H3,(H,24,27)

InChI Key

PDVKUPIAWGEHPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C(C)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of more robust catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide is studied for its reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential therapeutic properties. The imidazo[1,2-a]pyrimidine core is known for its biological activity, including antimicrobial and anticancer properties . Researchers investigate its interactions with biological targets, such as enzymes and receptors, to develop new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and functional groups that allow for further modification .

Mechanism of Action

The mechanism by which N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazo[1,2-a]pyrimidine core can interact with nucleic acids or proteins, affecting cellular processes .

Comparison with Similar Compounds

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